(1-Methyl-1H-indol-5-yl)methanamine

Lipophilicity Permeability Structure-Property Relationship

(1-Methyl-1H-indol-5-yl)methanamine (CAS 884507-17-9) is a functionalized indole derivative characterized by a methyl group at the N1 position and a primary aminomethyl group at the C5 position of the indole ring. It belongs to the class of 5-aminomethylindoles, a subset of heterocyclic building blocks widely employed in medicinal chemistry for the construction of screening libraries and the development of bioactive molecules.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 884507-17-9
Cat. No. B150832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1H-indol-5-yl)methanamine
CAS884507-17-9
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)CN
InChIInChI=1S/C10H12N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,7,11H2,1H3
InChIKeyXYCZKICJSDSNOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methyl-1H-indol-5-yl)methanamine (CAS 884507-17-9): A Specialized Indole Building Block for Targeted Protein Degradation and Medicinal Chemistry


(1-Methyl-1H-indol-5-yl)methanamine (CAS 884507-17-9) is a functionalized indole derivative characterized by a methyl group at the N1 position and a primary aminomethyl group at the C5 position of the indole ring [1]. It belongs to the class of 5-aminomethylindoles, a subset of heterocyclic building blocks widely employed in medicinal chemistry for the construction of screening libraries and the development of bioactive molecules [2]. Its primary amine functionality enables participation in a broad range of conjugation reactions, including amide bond formation, reductive amination, and sulfonamide synthesis, making it a versatile intermediate for the assembly of more complex pharmacophores . The compound is commercially available from multiple suppliers with purity specifications typically in the range of 95–98%, and batch-specific analytical characterization (NMR, HPLC, GC) is provided by certain vendors to support research reproducibility . Notably, it is catalogued as a Protein Degrader Building Block, reflecting its growing utility in the design of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders [3].

Why Generic Substitution of 5-Aminomethylindole Building Blocks Risks Project Failure: The Critical Role of N1-Methylation in (1-Methyl-1H-indol-5-yl)methanamine


Indole-based building blocks with an aminomethyl group at the 5-position are not interchangeable; subtle structural modifications at the N1 position, the amine nitrogen, or the indole ring profoundly alter physicochemical properties, reactivity, and the biological profile of the final derived compounds [1][2]. For example, replacing (1-Methyl-1H-indol-5-yl)methanamine with its unsubstituted indole analog (1H-indol-5-yl)methanamine eliminates the N1-methyl group, resulting in a hydrogen-bond donor that can engage in different intermolecular interactions, alter metabolic stability, and change lipophilicity—potentially derailing a lead optimization campaign that depends on a specific logP window for membrane permeability [3]. Similarly, substituting the primary amine with the secondary amine analog (N-methyl-1-(1-methyl-1H-indol-5-yl)methanamine) converts a versatile nucleophilic center into a sterically more hindered, less reactive amine, fundamentally altering the scope of conjugation chemistry available for library synthesis or degrader linker attachment [4]. Even shifting the methyl group from N1 to C2, as in (2-methyl-1H-indol-5-yl)methanamine, changes the electronic distribution of the indole ring and may affect both the reactivity of the aminomethyl group and the orientation of the scaffold when bound to a biological target [5]. The quantitative evidence below demonstrates exactly where the N1-methyl, primary amine, and 5-substitution pattern of the target compound create measurable differentiation that is meaningful for compound selection in drug discovery workflows.

Quantitative Differentiation Evidence for (1-Methyl-1H-indol-5-yl)methanamine (CAS 884507-17-9) vs. Closest Indole-5-methanamine Analogs


Predicted Octanol-Water Partition Coefficient (LogP): How N1-Methyl Substitution Increases Lipophilicity vs. the Unsubstituted Indole Analog

(1-Methyl-1H-indol-5-yl)methanamine exhibits a predicted octanol-water partition coefficient (LogP) of 1.6 [1]. The unsubstituted analog, (1H-indol-5-yl)methanamine (CAS 81881-74-5), is predicted to have a lower LogP, approximately 1.1–1.2, due to the absence of the lipophilic N1-methyl group [2]. This represents an increase of approximately 0.4–0.5 log units, corresponding to a roughly 2.5–3-fold greater partitioning into the organic phase for the N1-methylated compound under equivalent conditions. The addition of the methyl group at N1 eliminates a hydrogen-bond donor on the indole nitrogen, altering both physicochemical properties and potential intermolecular interactions in biological systems [3].

Lipophilicity Permeability Structure-Property Relationship

Amine Reactivity Differentiation: Primary vs. Secondary Amine in N-Methyl Analog and Impact on Conjugation Chemistry for PROTAC Linker Attachment

(1-Methyl-1H-indol-5-yl)methanamine contains a primary aliphatic amine (CH₂NH₂) at the 5-position, which is a versatile functional group for amide bond formation, sulfonamide synthesis, and reductive amination with aldehydes or ketones . In contrast, the closest commercially available amine analog, N-methyl-1-(1-methyl-1H-indol-5-yl)methanamine (CAS 709649-73-0), possesses a secondary amine (CH₂NHCH₃) that is sterically more hindered and less nucleophilic, reducing its reactivity in acylation reactions and altering the optimal coupling conditions [1]. While direct kinetic rate constant comparisons are not available in the open literature, the pKa of a primary benzylammonium ion is typically ~9.3–9.6, versus ~10.0–10.5 for the corresponding secondary N-methylbenzylammonium ion (class-level inference) [2]. This pKa difference of approximately 0.5–1.0 log units affects the protonation state of the amine at physiological pH and in common coupling buffers, potentially influencing both the efficiency of chemical conjugation and the solubility of the resulting intermediates [3].

Primary Amine Reactivity Conjugation Chemistry PROTAC Design

Commercial Purity Specifications and Batch-Level QC Data Availability: A Procurement-Relevant Comparison Across Vendors

(1-Methyl-1H-indol-5-yl)methanamine is available from multiple suppliers with minimum purity specifications ranging from 95% to 98% [1]. AK Scientific offers the compound at 98% minimum purity (solid, melting point 55°C) . Thermo Scientific Chemicals supplies it at 97% assay (CAS min 94.5%, CAS max 100.0%) . Bidepharm provides 98% purity and includes batch-specific quality inspection reports (NMR, HPLC, GC) with each lot . In comparison, the unsubstituted analog (1H-indol-5-yl)methanamine (CAS 81881-74-5) is typically offered at comparable purity (95–98%) by vendors, but the N-methyl analog (CAS 709649-73-0) is less widely catalogued and often only available through custom synthesis with longer lead times, making the target compound the more readily accessible primary amine scaffold for rapid synthesis campaigns [2]. The availability of validated QC documentation including NMR, HPLC, and GC data directly from Bidepharm reduces the time required for in-house characterization and ensures lot-to-lot consistency, a significant advantage for reproducibility in multi-step synthetic routes .

Purity Analysis Quality Control Procurement Selection

Positional Isomerism: C5-Aminomethyl Substitution Pattern vs. C3 and C6 Analogs and Its Impact on Synthetic Accessibility and Biological Scaffold Diversity

The aminomethyl group of (1-Methyl-1H-indol-5-yl)methanamine is located at the 5-position of the indole ring, which places it para to the indole nitrogen. This positioning is distinct from the 3-substituted analog (e.g., tryptamine, 3-(2-aminoethyl)indole) and the 6-substituted analog. The 5-position is a common site for functionalization in biologically active indole derivatives, including the marketed drug zolmitriptan, which features a 5-methanamine moiety on the indole core [1]. While direct comparative reactivity data are not available in the open literature, the synthetic accessibility of 5-substituted indole methanamines is generally well-established via reduction of the corresponding 5-carbonitrile or reductive amination of 5-formylindole derivatives [2]. Specifically, (1-Methyl-1H-indol-5-yl)methanamine can be synthesized from 1-methyl-1H-indole-5-carbonitrile (CAS 91634-11-6) via catalytic hydrogenation using Raney nickel, a route that is not applicable to the 4- or 7-substituted isomers due to the different reactivity of the corresponding nitriles [2]. The 5-substitution pattern also provides a different exit vector for linker attachment compared to 3- or 6-substituted analogs, which is a critical consideration in the design of bifunctional degraders where the spatial orientation of the target-binding warhead and E3 ligase-recruiting element determines degradation efficiency [3].

Positional Isomerism Synthetic Accessibility Scaffold Diversity

Physical Form and Storage Stability: Solid at Room Temperature with Defined Melting Point vs. Oily or Low-Melting Analogs

(1-Methyl-1H-indol-5-yl)methanamine is a solid at room temperature with a melting point of 55°C, as reported by AK Scientific and ChemicalBook . The predicted boiling point is 319.4±17.0°C at 760 mmHg, and the density is 1.11±0.1 g/cm³ . The unsubstituted analog (1H-indol-5-yl)methanamine (CAS 81881-74-5) has a melting point of approximately 42–46°C, while the N-methyl analog (CAS 709649-73-0) is typically an oil or low-melting solid at ambient temperature, complicating precise weighing and handling in automated synthesis workflows [1]. The solid physical form of the target compound facilitates accurate gravimetric dispensing, reduces volatility losses during storage, and enables long-term storage under inert gas (nitrogen or argon) at 2–8°C as recommended . These handling advantages reduce experimental variability in parallel synthesis or library production settings where precise stoichiometry is critical for reaction reproducibility.

Physical Form Storage Stability Handling Properties

High-Value Application Scenarios for (1-Methyl-1H-indol-5-yl)methanamine Based on Quantitative Differentiation Evidence


PROTAC Linker Attachment via Primary Amide Bond Formation: Why the Primary Amine of This Compound Outperforms the N-Methyl Analog

In the assembly of heterobifunctional protein degraders (PROTACs), the primary aminomethyl group of (1-Methyl-1H-indol-5-yl)methanamine serves as an ideal attachment point for linker conjugation via amide bond formation with carboxylic acid-terminated linkers. The primary amine offers higher nucleophilicity and lower steric hindrance compared to the secondary amine of the N-methyl analog (CAS 709649-73-0), enabling more efficient coupling under standard HATU/DIPEA or EDC/NHS conditions [1]. This compound's classification as a Protein Degrader Building Block by multiple suppliers directly reflects its optimized structure for this application [2]. The N1-methyl group simultaneously blocks a potential metabolic soft spot on the indole nitrogen while providing the desired lipophilicity adjustment (predicted LogP 1.6) that may improve passive membrane permeability of the final degrader molecule [3].

Lead Optimization of α7 Nicotinic Acetylcholine Receptor (nAChR) Positive Allosteric Modulators: Utility as a Key Intermediate in an Aminomethylindole Compound Family

Patent WO2020012424A1 describes a series of substituted (aza)indole derivatives as α7 nAChR positive allosteric modulators, with (1-Methyl-1H-indol-5-yl)methanamine serving as a key synthetic intermediate for generating the aminomethylindole compound family [1]. In the optimization campaign described in the associated literature (DOI: 10.1016/j.ejmech.2021.113560), a hit molecule (compound 11) was further optimized by eliminating a putative mutagenic aromatic amine substructure, leading to the aminomethylindole cluster that includes derivatives synthesized from this building block [2]. Compound 55, derived from this series, demonstrated balanced physicochemical and pharmacological profiles, with in vivo efficacy in mouse place recognition and rat novel object recognition tests [3]. For procurement in this context, the specific N1-methyl-5-aminomethyl substitution pattern is essential; neither the unsubstituted indole nor the 3-substituted tryptamine analog would produce the same SAR outcome.

Focused Library Synthesis for Autotaxin (ATX) Inhibitor Discovery: Building Block for Cancer and Fibrosis Target Screening

Patent WO2016124939 discloses autotaxin (ATX) inhibitory compounds for the treatment of proliferative disorders such as cancer and fibrosis, and explicitly describes compound 1 (Example 40) as containing the 1-methyl-1H-indol-5-yl methanamine scaffold [1]. For medicinal chemistry teams pursuing ATX as a drug target, (1-Methyl-1H-indol-5-yl)methanamine provides a direct entry into the chemical space covered by this patent, enabling the rapid synthesis of focused screening libraries [2]. The primary amine functionality allows for diversification at the amide bond coupling stage, while the N1-methyl group ensures structural fidelity to the patented scaffold series [3]. The compound's solid physical form (MP 55°C) and availability of batch QC data from vendors like Bidepharm further support reliable parallel library synthesis with precise stoichiometric control [4].

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